molecular formula C26H21BrN2O3 B11658029 Propyl 4-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate

Propyl 4-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11658029
M. Wt: 489.4 g/mol
InChI Key: UQXBVRPYINOHCY-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that features a quinoline core substituted with a bromophenyl group and an amido linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation . The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core would yield quinoline N-oxides, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

PROPYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific structural features, such as the quinoline core and the amido linkage to a benzoate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H21BrN2O3

Molecular Weight

489.4 g/mol

IUPAC Name

propyl 4-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H21BrN2O3/c1-2-15-32-26(31)18-9-13-20(14-10-18)28-25(30)22-16-24(17-7-11-19(27)12-8-17)29-23-6-4-3-5-21(22)23/h3-14,16H,2,15H2,1H3,(H,28,30)

InChI Key

UQXBVRPYINOHCY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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